3-[3-(Benzyloxy)phenyl]-2-thien-2-ylacrylic acid
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Overview
Description
3-[3-(benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid is an organic compound with the molecular formula C20H16O3S. This compound features a benzyloxy group attached to a phenyl ring, which is further connected to a thiophene ring through a prop-2-enoic acid moiety. The presence of these functional groups makes it a versatile molecule in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid typically involves the following steps:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of benzyl alcohol with a phenyl halide in the presence of a base to form the benzyloxyphenyl intermediate.
Coupling with Thiophene: The benzyloxyphenyl intermediate is then coupled with a thiophene derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is carried out under mild conditions with a base such as potassium carbonate and a palladium catalyst.
Formation of the Prop-2-enoic Acid Moiety:
Industrial Production Methods
Industrial production of 3-[3-(benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[3-(benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Substituted benzyloxy derivatives.
Scientific Research Applications
3-[3-(benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-[3-(benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The benzyloxy and thiophene groups play a crucial role in binding to target proteins or enzymes, modulating their activity. The prop-2-enoic acid moiety may also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(methoxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid
- 3-[3-(ethoxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid
- 3-[3-(phenoxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid
Uniqueness
3-[3-(benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This compound exhibits enhanced stability and reactivity compared to its methoxy and ethoxy analogs, making it a valuable molecule in various research and industrial applications.
Properties
Molecular Formula |
C20H16O3S |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
3-(3-phenylmethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid |
InChI |
InChI=1S/C20H16O3S/c21-20(22)18(19-10-5-11-24-19)13-16-8-4-9-17(12-16)23-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,21,22) |
InChI Key |
UFJARPROIBLYDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=C(C3=CC=CS3)C(=O)O |
Origin of Product |
United States |
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